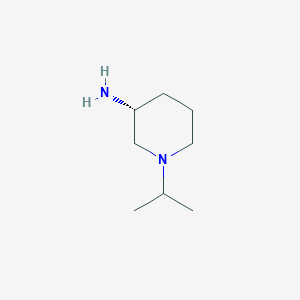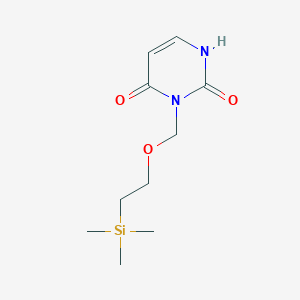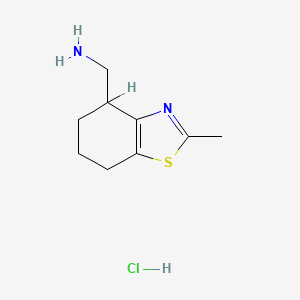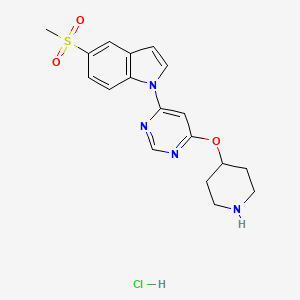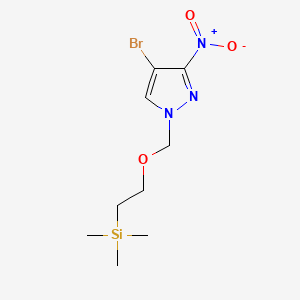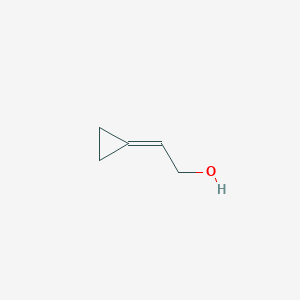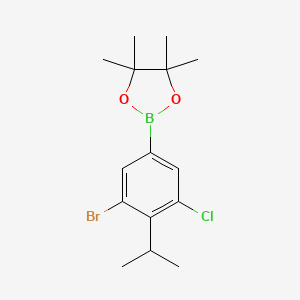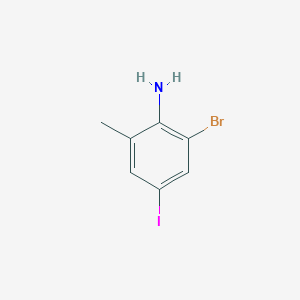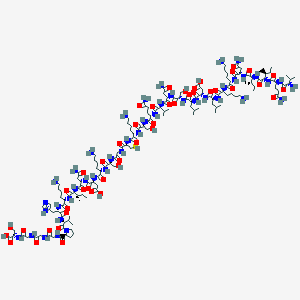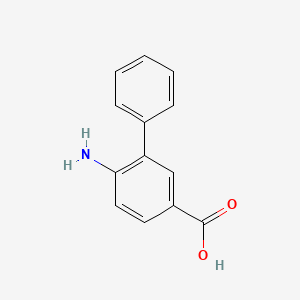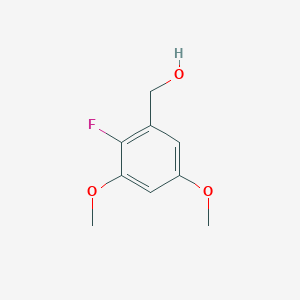
6-Cyclopenta-2,4-dien-1-ylhexane-1-thiol;cyclopentane;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Ferrocenyl)hexanethiol, also known as 6-(Mercaptohexyl)ferrocene, is a chemical compound with the molecular formula C16H22FeS and a molecular weight of 302.26 g/mol. It is characterized by a ferrocene moiety attached to a hexane chain with a thiol group at one end. This compound is known for its unique electronic properties and its ability to form self-assembled monolayers (SAMs) on surfaces.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The synthesis of 6-(Ferrocenyl)hexanethiol can be achieved through a Grignard reaction, where ferrocenyl magnesium bromide is reacted with ethyl 6-bromohexanoate followed by hydrolysis.
Thiol-ene Reaction: Another method involves the thiol-ene reaction, where ferrocene is reacted with 6-chloro-1-hexene in the presence of a base, followed by reduction to introduce the thiol group.
Industrial Production Methods: Industrial production of 6-(Ferrocenyl)hexanethiol typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reactive intermediates and the use of inert atmospheres to prevent unwanted side reactions.
Types of Reactions:
Oxidation: 6-(Ferrocenyl)hexanethiol can be oxidized to form ferrocenyl hexanoic acid.
Reduction: Reduction reactions can convert the ferrocenyl moiety to ferrocenylmethyl groups.
Substitution: The thiol group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Ferrocenyl Hexanoic Acid: Formed through oxidation.
Ferrocenylmethyl Derivatives: Resulting from reduction reactions.
Substituted Thiol Derivatives: Produced through substitution reactions with various electrophiles.
科学的研究の応用
6-(Ferrocenyl)hexanethiol is widely used in scientific research due to its unique properties:
Chemistry: It is used in the synthesis of ferrocene-based catalysts and materials for organic synthesis.
Biology: The compound is employed in the study of electron transfer processes in biological systems.
Industry: Its ability to form SAMs makes it valuable in the creation of corrosion-resistant coatings and electronic devices.
作用機序
The mechanism by which 6-(Ferrocenyl)hexanethiol exerts its effects involves its ability to form SAMs on surfaces. The thiol group binds to metal surfaces, creating a stable monolayer that facilitates electron transfer between the coating and the substrate. This property is particularly useful in applications such as corrosion resistance and sensor technology.
Molecular Targets and Pathways Involved:
Metal Surfaces: The thiol group targets metal surfaces to form SAMs.
Electron Transfer Pathways: The ferrocenyl moiety facilitates electron transfer, making it useful in electrochemical applications.
類似化合物との比較
6-(Ferrocenyl)hexanethiol is compared with other similar compounds to highlight its uniqueness:
3-Ferrocenylpropionic Acid: Similar in structure but with a shorter alkyl chain, leading to different properties and applications.
Ferrocenylmethyl Alcohol: Contains a hydroxyl group instead of a thiol group, resulting in different reactivity and applications.
6-Bromohexylferrocene: Similar ferrocenyl structure but with a bromine atom instead of a thiol group, used in different types of chemical reactions.
These compounds share the ferrocenyl moiety but differ in their functional groups, leading to variations in their chemical behavior and applications.
特性
分子式 |
C16H22FeS-6 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
6-cyclopenta-2,4-dien-1-ylhexane-1-thiol;cyclopentane;iron |
InChI |
InChI=1S/C11H17S.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9,12H,1-3,6-7,10H2;1-5H;/q-1;-5; |
InChIキー |
PJOBIQVDYWAYKO-UHFFFAOYSA-N |
正規SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CCCCCCS.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


